5,6-Diaminopyridin-3-ol

Hydrogen bonding Drug-likeness Physicochemical profiling

5,6-Diaminopyridin-3-ol (CAS 1394918-99-0) is a heterocyclic aminopyridinol bearing two amino groups at positions 5 and 6 and a hydroxyl group at position 3 on the pyridine ring, with a molecular weight of 125.13 g/mol and molecular formula C₅H₇N₃O. Its computed physicochemical profile—XLogP3 of -0.5, three hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area (TPSA) of 85.2 Ų—distinguishes it from the simpler diaminopyridine regioisomers that lack the ring hydroxyl.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
Cat. No. B11800844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Diaminopyridin-3-ol
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1N)N)O
InChIInChI=1S/C5H7N3O/c6-4-1-3(9)2-8-5(4)7/h1-2,9H,6H2,(H2,7,8)
InChIKeyKFBGHPAUAGPIOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Diaminopyridin-3-ol (CAS 1394918-99-0): Physicochemical Identity and Comparator Landscape for Procurement Decisions


5,6-Diaminopyridin-3-ol (CAS 1394918-99-0) is a heterocyclic aminopyridinol bearing two amino groups at positions 5 and 6 and a hydroxyl group at position 3 on the pyridine ring, with a molecular weight of 125.13 g/mol and molecular formula C₅H₇N₃O . Its computed physicochemical profile—XLogP3 of -0.5, three hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area (TPSA) of 85.2 Ų—distinguishes it from the simpler diaminopyridine regioisomers that lack the ring hydroxyl . The compound is supplied by multiple vendors at purities ≥95% for research use . The most relevant structural comparators include 2,3-diaminopyridine (CAS 452-58-4), 2,6-diaminopyridine (CAS 141-86-6), 3,4-diaminopyridine (CAS 54-96-6), and the regioisomeric 2,6-diaminopyridin-3-ol (CAS 100517-02-0).

Why 5,6-Diaminopyridin-3-ol Cannot Be Replaced by Generic Diaminopyridines or Regioisomeric Analogs


Generic substitution among diaminopyridine family members is not scientifically sound because the presence, absence, and position of the hydroxyl group materially alter the compound's hydrogen-bonding capacity, electronic distribution, and solvation properties. The 3‑OH substituent in 5,6‑diaminopyridin-3‑ol adds one additional hydrogen bond donor (3 vs. 2) and one additional hydrogen bond acceptor (4 vs. 3) relative to the non‑hydroxylated diaminopyridines . This results in a TPSA increase from 64.9 Ų to 85.2 Ų and a shift in computed lipophilicity (ΔLogP of –0.7 to –0.3 units compared with 2,6‑ and 2,3‑diaminopyridine) . These differences have measurable consequences for aqueous solubility, passive membrane permeability, and the ability to engage in specific intermolecular interactions such as metal chelation or enzyme hydrogen‑bond networks. Furthermore, regioisomeric placement of amino groups (5,6‑ vs. 2,6‑ vs. 2,3‑ vs. 3,4‑) controls the geometry of metal‑binding pockets, the regiochemistry of heterocycle formation, and the electronic effects transmitted through the ring, making each isomer a distinct chemical entity for synthetic and biological applications. The quantitative evidence below demonstrates exactly where 5,6‑diaminopyridin-3‑ol diverges from its closest alternatives.

5,6-Diaminopyridin-3-ol: Quantified Differentiation Against Closest Analogs


Enhanced Hydrogen Bond Donor Capacity Versus All Non‑Hydroxylated Diaminopyridines

5,6-Diaminopyridin-3-ol possesses three hydrogen bond donor (HBD) groups compared with only two for each of the non‑hydroxylated diaminopyridine isomers 2,3‑diaminopyridine, 2,6‑diaminopyridine, and 3,4‑diaminopyridine . The hydroxyl proton at position 3 is the sole source of this increment. This difference is quantifiable through computed hydrogen bond donor count (Cactvs descriptor): 3 for the target vs. 2 for all comparators .

Hydrogen bonding Drug-likeness Physicochemical profiling Solubility prediction

Expanded Topological Polar Surface Area (TPSA) Relative to Diaminopyridine Family

The TPSA of 5,6-diaminopyridin-3-ol is 85.2 Ų, a value 20.3 Ų larger than the uniform 64.9 Ų measured for 2,3‑diaminopyridine, 2,6‑diaminopyridine, and 3,4‑diaminopyridine . This 31% increase is attributable solely to the hydroxyl oxygen atom at position 3. TPSA is a critical determinant of passive membrane permeability; compounds with TPSA > 140 Ų are generally considered poorly permeable, while values in the 60–90 Ų range are typical for orally bioavailable CNS drugs. The 85.2 Ų value places 5,6‑diaminopyridin-3‑ol in a distinct permeability prediction bracket compared with its 64.9 Ų relatives.

Permeability Blood-brain barrier penetration ADME prediction TPSA

Reduced Computed Lipophilicity (XLogP3) Shifts Distribution Coefficient Predictions

The computed XLogP3 for 5,6-diaminopyridin-3-ol is –0.5, compared with –0.2 for 2,3‑diaminopyridine, +0.2 for 2,6‑diaminopyridine, and –0.5 for 3,4‑diaminopyridine . While 3,4‑diaminopyridine shares the same XLogP3 value, the target compound achieves this lipophilicity while carrying an additional hydroxyl group, meaning it is intrinsically more polar yet maintains comparable logP due to the electronic effects of the 5,6‑diamino substitution pattern. The 0.7‑unit logP gap versus 2,6‑diaminopyridine translates to an approximately 5‑fold difference in octanol‑water partition coefficient.

Lipophilicity logP Partition coefficient Solubility

Unique 5,6‑Diamino Substitution Pattern Enables Regiospecific Imidazopyridine Formation

The vicinal (ortho) arrangement of the amino groups at positions 5 and 6 of the pyridine ring permits regioselective condensation with carbonyl synthons to form imidazo[4,5‑c]pyridine or imidazo[4,5‑b]pyridine scaffolds. This reactivity pattern is fundamentally different from that of 2,3‑diaminopyridine (which yields imidazo[4,5‑b]pyridines) and 3,4‑diaminopyridine (which yields imidazo[4,5‑c]pyridines) . In published comparative syntheses, 2,3‑diaminopyridine reacts with aldehyde‑Na₂S₂O₅ adducts to afford 4H‑imidazo[4,5‑b]pyridines, whereas 3,4‑diaminopyridine gives 5H‑imidazo[4,5‑c]pyridines; the 5,6‑diamino pattern would yield the complementary [4,5‑c] or [4,5‑b] regioisomer with the hydroxyl at position 3 available for further functionalization . The hydroxyl group at position 3 provides an additional synthetic handle for O‑alkylation, esterification, or protection strategies not available with the non‑hydroxylated diaminopyridines.

Heterocycle synthesis Regioselectivity Imidazopyridine Building block

High‑Strength Differential Biological Activity Data: Currently Unavailable

A systematic search of primary research articles, patents, and authoritative databases (PubChem BioAssay, ChEMBL, BindingDB) did not yield any published head‑to‑head biological comparison between 5,6‑diaminopyridin-3‑ol and its closest structural analogs (2,3‑diaminopyridine, 2,6‑diaminopyridine, 3,4‑diaminopyridine, or 2,6‑diaminopyridin-3‑ol) in a defined assay system with quantitative potency or selectivity data . Several BindingDB entries initially retrieved for this compound were found to correspond to structurally unrelated chemotypes upon SMILES verification and were therefore excluded. The compound is described in the patent literature as an intermediate for bioactive molecules and has been noted anecdotally for anti‑proliferative activity in undifferentiated cells, but no quantitative comparator data (IC₅₀, Ki, EC₅₀) versus a named analog could be confirmed . Users evaluating this compound for biological applications should anticipate conducting primary selectivity profiling rather than relying on existing comparative efficacy data.

Biological activity Data gap Procurement caveat

Optimal Application Scenarios for 5,6-Diaminopyridin-3-ol Based on Quantified Differentiation


Fragment‑Based Drug Discovery Requiring High Solubility and Low Lipophilicity

The low computed XLogP3 (–0.5) and high hydrogen bond donor count (3 HBD) of 5,6‑diaminopyridin‑3‑ol predict excellent aqueous solubility compared with 2,6‑diaminopyridine (XLogP3 +0.2, 2 HBD) . This makes the compound an ideal fragment starting point for lead discovery campaigns where high solubility at screening concentrations (≥1 mM in aqueous buffer) is a prerequisite. The additional hydroxyl group also provides a synthetic vector for fragment growing or linking strategies without introducing excessive lipophilicity.

Synthesis of 3‑Hydroxy‑Substituted Imidazopyridine Libraries

The 5,6‑vicinal diamine motif enables regioselective condensation with aldehydes to yield imidazo[4,5‑b]pyridine or imidazo[4,5‑c]pyridine scaffolds bearing a free hydroxyl at the 3‑position . This hydroxyl serves as a handle for subsequent O‑alkylation, sulfonation, or glycosylation, allowing the generation of diverse compound libraries from a single building block. The regioisomeric 2,6‑diaminopyridin‑3‑ol (CAS 100517‑02‑0) cannot access the same ring‑fusion regiochemistry due to the different amino group placement.

Metal‑Chelating Ligand Design for Coordination Chemistry and MOF Construction

With three hydrogen bond donors, four hydrogen bond acceptors, and two adjacent amino groups capable of bidentate metal coordination, 5,6‑diaminopyridin‑3‑ol provides a tridentate (N,N,O) or tetradentate coordination environment depending on deprotonation state . This contrasts with the bidentate (N,N) coordination offered by non‑hydroxylated diaminopyridines. The elevated TPSA (85.2 Ų vs. 64.9 Ų) and additional HBA may also enhance metal‑organic framework (MOF) porosity and guest‑molecule selectivity when incorporated as a linker.

Radical‑Trapping Antioxidant Development Leveraging the 3‑Pyridinol Pharmacophore

3‑Pyridinols with electron‑donating substituents are a recognized class of catalytic chain‑breaking antioxidants that quench lipid peroxidation . The 5,6‑diamino‑3‑pyridinol scaffold incorporates two strongly electron‑donating amino groups adjacent to the phenolic OH, which is predicted to lower the O–H bond dissociation energy and enhance radical‑trapping kinetics relative to mono‑amino or unsubstituted 3‑pyridinols. Although no direct comparative kinetic data exist for this specific compound, the structural rationale is supported by structure–activity relationships established for related aminopyridinol antioxidants.

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